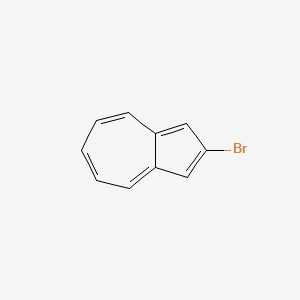

2-Bromoazulene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromoazulene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Br/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMXMWPTFILDLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461933 | |

| Record name | 2-bromoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58312-57-5 | |

| Record name | 2-bromoazulene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromoazulene and Key Intermediates

Direct Bromination Strategies

Direct bromination methods capitalize on the inherent reactivity of the azulene (B44059) ring system towards electrophiles. The electron-rich nature of the five-membered ring makes it the primary site for electrophilic attack. However, achieving selectivity for the C2 position over the more reactive C1 and C3 positions requires carefully chosen reagents and conditions.

Regioselective Bromination of Azulene and Substituted Azulenes

The electrophilic substitution of azulene, including bromination, is highly regioselective. The reaction preferentially occurs at the C1 and C3 positions of the five-membered ring, which are the most electron-rich sites. Direct bromination of unsubstituted azulene typically yields a mixture of 1-bromoazulene (B3054544) and 1,3-dibromoazulene (B1595116). acs.orgacs.org

The presence of substituents on the azulene core significantly influences the regioselectivity of further bromination. Electron-withdrawing groups at the C1 position, for instance, deactivate this position and can direct bromination to the C3 position. tandfonline.comresearchgate.net Conversely, radical bromination conditions can lead to different isomers, such as the formation of 3-bromo-DHA from a dihydroazulene (B1262493) (DHA) precursor, contrasting with the 7-bromo-DHA obtained via an ionic bromination-elimination protocol. beilstein-journals.org

Role of Specific Brominating Agents (e.g., Sodium Monobromoisocyanurate)

The choice of brominating agent is critical for controlling the outcome of the reaction. While reagents like molecular bromine or N-bromosuccinimide (NBS) are common, they can sometimes lead to mixtures of products or side reactions. tandfonline.com Sodium Monobromoisocyanurate (SMBI) has emerged as an effective reagent for the bromination of azulene derivatives under neutral conditions. researchgate.netresearchgate.net

Research has shown that SMBI can regioselectively brominate substituted azulenes. tandfonline.comresearchgate.net For example, the bromination of methyl azulene-1-carboxylate and 1-acetylazulene (B8715929) with SMBI yields the corresponding 3-bromo-substituted products. tandfonline.comresearchgate.net The reaction's efficiency is notably enhanced by the presence of a protic solvent like water or ethanol. tandfonline.comresearchgate.net It is proposed that SMBI is hydrolyzed in the presence of water to generate hypobromic acid, which acts as a source for the bromonium cation (Br+), thereby accelerating the electrophilic substitution on the azulene ring. tandfonline.comresearchgate.net This method provides a milder alternative to other brominating systems and can afford high yields of specific isomers. tandfonline.com

| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|

| Methyl azulene-1-carboxylate | CH₂Cl₂ | 40 | 24 | Methyl 3-bromoazulene-1-carboxylate | 8 |

| Methyl azulene-1-carboxylate | CH₂Cl₂-H₂O (20%) | 40 | 0.5 | Methyl 3-bromoazulene-1-carboxylate | 81 |

| Methyl azulene-1-carboxylate | Ethanol | 78 | 1 | Methyl 3-bromoazulene-1-carboxylate | 59 |

| 1-Acetylazulene | CH₂Cl₂ | 40 | 24 | 1-Acetyl-3-bromoazulene | 11 |

| 1-Acetylazulene | CH₂Cl₂-H₂O (20%) | 40 | 0.5 | 1-Acetyl-3-bromoazulene | 60 |

| 1-Acetylazulene | Ethanol | 78 | 1 | 1-Acetyl-3-bromoazulene | 40 |

Electrochemical Bromination Approaches

Electrochemical methods offer a modern and efficient alternative for the halogenation of aromatic compounds. The electrochemical bromination of azulene has been demonstrated to be a high-yield process. acs.org Using a technique known as linear paired electrolysis in the presence of tetrabutylammonium (B224687) bromide, azulene can be converted to 1,3-dibromoazulene in 99% yield with a high current efficiency of 154%. acs.orgfigshare.com This method involves the anodic generation of the brominating species from bromide ions. The high regioselectivity for the 1- and 3-positions is consistent with the electronic distribution in the azulene core. acs.org While this specific study highlights dibromination, electrochemical approaches represent a potent strategy for the controlled halogenation of azulenes. acs.org

Synthesis via Precursor Functionalization

An alternative to direct bromination of the azulene parent ring is the synthesis and subsequent chemical transformation of functionalized azulene precursors. This strategy is particularly important for accessing isomers like 2-bromoazulene that are difficult to obtain through direct electrophilic attack.

Conversion of 2-Aminoazulene Derivatives

The 2-aminoazulene scaffold is a critical building block for accessing 2-substituted azulenes. rhhz.netmdpi.com The synthesis of 2-aminoazulene itself can be achieved from precursors like 2-azulenylboronic acid via coupling with phthalimide, followed by deprotection. mdpi.com While direct conversion of the amino group in 2-aminoazulene to a bromo group via methods like the Sandmeyer reaction is a classical transformation, specific examples in recent literature highlight its use in the context of creating more complex structures. For instance, 2-aminoazulene is a precursor to 2-amino-6-bromoazulene, which is a key monomer for the synthesis of poly[2,6-aminoazulene]. beilstein-journals.org This demonstrates the utility of having an amino group handle to direct bromination to other parts of the azulene ring system.

Transformation of 2-Hydroxyazulene (B91678) Scaffolds

The functionalization of a 2-hydroxyazulene precursor provides a direct route to this compound. In a documented synthetic sequence, 2-hydroxyazulene was successfully converted into this compound. beilstein-journals.org This transformation is a key step in the synthesis of azulene-containing methacrylate (B99206) monomers for polymerization. beilstein-journals.org Typically, such a conversion involves activating the hydroxyl group to turn it into a good leaving group, followed by nucleophilic substitution with a bromide source. Other research has explored various electrophilic substitution reactions on 2-hydroxyazulene derivatives, indicating the versatility of this scaffold in azulene chemistry. capes.gov.br

| Precursor | Key Transformation | Product | Reference |

|---|---|---|---|

| 2-Hydroxyazulene | Conversion of hydroxyl to bromo group | This compound | beilstein-journals.org |

| 2-Aminoazulene | Serves as a building block for brominated azulenes (e.g., at the C6 position) | 2-Amino-6-bromoazulene | beilstein-journals.org |

Derivatization from 2-Iodoazulene (B3051789) Precursors

The conversion of 2-iodoazulene to this compound represents a direct method for introducing a bromine substituent at the 2-position of the azulene nucleus. This transformation is particularly useful as 2-iodoazulenes can be prepared through various synthetic routes. acs.org One notable method involves the iridium-catalyzed C–H borylation of azulene to produce an azulen-2-ylboronic acid pinacol (B44631) ester, which then undergoes efficient iododeboronation with copper(I) iodide. researchgate.net This two-step process, starting from azulene, provides a reliable pathway to 2-iodoazulene. researchgate.net

Once the 2-iodoazulene precursor is obtained, it can be subjected to halogen exchange reactions to yield this compound. mdpi.com Palladium-catalyzed cross-coupling reactions are frequently employed for the functionalization of haloazulenes, including the conversion of 2-iodoazulene to other derivatives. mdpi.comclockss.org For instance, the reaction of 2-iodoazulene with specific reagents can facilitate the introduction of various functional groups, and under certain conditions, a bromo group can be installed. acs.orgmdpi.com

Generation of this compound from Multi-substituted Azulenes (e.g., 4,6,8-trimethoxyazulenes)

An alternative strategy for the synthesis of this compound involves the use of highly electron-rich, multi-substituted azulenes, such as 4,6,8-trimethoxyazulenes. researchgate.netnih.govresearchgate.net The presence of multiple methoxy (B1213986) groups significantly alters the typical regioselectivity of electrophilic substitution on the azulene ring. researchgate.netnih.govresearchgate.netresearchgate.net While electrophilic attack on unsubstituted azulene typically occurs at the 1- and 3-positions, the electron-donating methoxy groups in 4,6,8-trimethoxyazulene direct electrophiles to the 2-position. researchgate.netnih.govresearchgate.net

This altered reactivity allows for the facile electrophilic bromination at the 2-position. researchgate.netnih.govresearchgate.net This method is particularly valuable because it provides a direct route to 2-haloazulenes, which are otherwise challenging to obtain through multi-step syntheses. researchgate.netnih.govresearchgate.netresearchgate.net The 4,6,8-trimethoxyazulene precursors can be synthesized in a one-pot reaction from readily available diarylbutadiynes and trimethoxybenzene, catalyzed by gold. researchgate.netnih.govresearchgate.net

Multi-Step Synthetic Routes to this compound

Strategies Involving Azulene Ring Formation

The construction of the azulene ring system itself can be a key part of a multi-step synthesis of this compound. Various methods for forming the bicyclic azulene core have been developed over the years. mdpi.comhelsinki.fi One of the foundational approaches involves the condensation of a substituted cyclopentadienyl (B1206354) anion with a pyrylium (B1242799) salt. mdpi.com The nature and position of substituents on the starting materials can influence the final substitution pattern of the resulting azulene. mdpi.com

For example, starting with appropriately substituted precursors, it is possible to construct an azulene ring that is predisposed to subsequent functionalization at the 2-position. While direct incorporation of a bromine atom during the ring formation is less common, the strategic placement of other functional groups can facilitate a later-stage bromination. These synthetic strategies provide a high degree of flexibility in designing complex azulene derivatives. beilstein-journals.orgbeilstein-journals.org

Sequential Functionalization for Precise Bromine Placement

Achieving the precise placement of a bromine atom at the 2-position of the azulene ring often requires a sequence of functionalization steps. researchgate.net Direct bromination of azulene typically yields 1,3-dibromoazulene due to the high electron density at these positions. rsc.org Therefore, to achieve 2-bromination, these more reactive sites must often be blocked or the reactivity of the 2-position must be enhanced. researchgate.net

One approach involves the initial synthesis of a substituted azulene, such as azulene-1-carboxylic acid. beilstein-journals.orgnih.gov This can then undergo further reactions, for example, a directed C-H activation, to introduce functionality at the 2-position, which can then be converted to a bromo group. nih.gov Another strategy involves the use of a directing group to guide an electrophile to the desired position. Sequential C-H functionalization techniques are also being developed to allow for the controlled introduction of substituents at specific locations on the azulene core. researchgate.net

Synthesis of Polybrominated Azulene Derivatives

Synthesis of 2,6-Dibromoazulene

The synthesis of 2,6-dibromoazulene is a key step for the creation of certain azulene-containing polymers and other advanced materials. beilstein-journals.orgresearchgate.net A common and effective route to 2,6-dibromoazulene starts from tropolone (B20159). beilstein-journals.orgrsc.org This multi-step synthesis transforms tropolone into the target dibrominated azulene. beilstein-journals.org

More recently, a more direct method has been developed involving the borylation of azulene. rsc.org Iridium-catalyzed reaction of azulene with bis(pinacolato)diboron (B136004) (B₂pin₂) can lead to the formation of a 2,6-diborylazulene intermediate. rsc.org Subsequent reaction of this diborylated azulene with copper bromide provides 2,6-dibromoazulene in high yield. rsc.org This newer method offers a more efficient pathway to this important building block. rsc.org 2,6-dibromoazulene can then be used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize polymers and other complex molecules. beilstein-journals.orgnih.govuni-stuttgart.de

Synthesis of Other Polyhalogenated Azulenes relevant to this compound Chemistry

The strategic synthesis of polyhalogenated azulenes, particularly dibromoazulenes, provides essential precursors for creating advanced materials. These intermediates are frequently employed in polymerization and functionalization reactions.

A significant amount of research has focused on the synthesis of dibromoazulenes, which serve as key monomers in the production of azulene-containing polymers. For instance, 1,3-dibromoazulene is a common starting material for creating polymers with connectivity through the five-membered ring. beilstein-journals.orgnih.gov Similarly, 4,7-dibromoazulenes are utilized to incorporate the seven-membered ring into polymer backbones. beilstein-journals.orgnih.gov The synthesis of 2,6-dibromoazulene has also been reported, providing another linkage point for polymer chains. beilstein-journals.org

One approach to synthesizing 4,7-dibromo-6-(n-alkyl)azulenes involves treating 2,5-dibromo-3-alkylthiophenes with HOF·CH₃CN, followed by a reaction with dimethylaminofulvene. beilstein-journals.org This method highlights the transformation of thiophene (B33073) precursors into the azulene core.

Furthermore, the synthesis of 1,3-dibromo-2-arylazulenes has been achieved starting from azulene-1-carboxylic acid. beilstein-journals.org These compounds are valuable for creating polymers where an aryl group is substituted at the 2-position of the azulene unit. beilstein-journals.org The synthesis of various polyhalogenated azulenes is often a critical first step for subsequent cross-coupling reactions, such as Suzuki, Stille, and Yamamoto reactions, to build more complex molecular architectures. beilstein-journals.orgbeilstein-journals.org For example, 6-bromoazulenes can be converted into organotin reagents like 6-(tri-n-butylstannyl)azulene, which are then used in Stille cross-coupling reactions. rsc.org

The following tables summarize the synthetic findings for key polyhalogenated azulenes relevant to the broader context of this compound chemistry.

Table 1: Synthesis of Dibromoazulene Derivatives

| Product | Starting Material(s) | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4,7-Dibromo-6-(n-alkyl)azulenes | 2,5-Dibromo-3-alkylthiophenes, Dimethylaminofulvene | HOF·CH₃CN | Not Specified | beilstein-journals.org |

| 4,7-Dibromo-6-hexylazulene | Not Specified | Not Specified | 32% | rsc.org |

| 1,3-Dibromo-2-arylazulenes | Azulene-1-carboxylic acid | Two-step synthesis | Not Specified | beilstein-journals.org |

| 2,6-Dibromoazulene | Tropolone | Five-step synthesis | Not Specified | beilstein-journals.org |

| 1,3-Dibromoazulene | Not Specified | Grignard reaction with 2-bromo-3-alkylthiophene for subsequent polymerization | Not Specified | beilstein-journals.orgnih.gov |

Table 2: Applications of Polyhalogenated Azulenes in Cross-Coupling Reactions

| Polyhalogenated Azulene | Coupling Reaction | Coupling Partner(s) | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Dibromoazulene | Grignard Reaction | 2-Bromo-3-alkylthiophene | Precursor for poly{1,3-bis[2-(3-alkylthienyl)]azulene} | beilstein-journals.orgnih.gov |

| 1,3-Dibromoazulene and 4,7-Dibromoazulene | Stille Reaction | 5,5'-bis(trimethylstannyl)-3,3'-didodecyl-2,2'-bithiophene | Azulene-bithiophene copolymers | beilstein-journals.org |

| 1,3-Dibromoazulene and 4,7-Dibromoazulene | Suzuki Reaction | 9,9-Dioctylfluorene-2,7-diboronate | Azulene-fluorene copolymers | beilstein-journals.org |

| 2,6-Dibromoazulene | Suzuki-Miyaura Coupling | 2,2'-(9,9-dioctyl-9H-flourene-2,7-diyl)di(1,3,2-dioxaborolane) | Azulene-fluorene copolymer | beilstein-journals.org |

| 6-Bromoazulenes | Stille Reaction (after conversion to organotin reagent) | Aryl, acyl, and azulenyl halides | 6-Aryl-, 6-acyl-, and bi-azulenes | rsc.org |

These synthetic routes and subsequent reactions underscore the importance of polyhalogenated azulenes as versatile platforms for developing novel functional materials. The ability to introduce bromine atoms at various positions on the azulene nucleus opens up a wide array of possibilities for chemical modification and the construction of polymers with tailored properties.

Reactivity and Mechanistic Investigations of 2 Bromoazulene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, has revolutionized the functionalization of haloarenes, and 2-bromoazulene is no exception. nih.govrsc.org These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and selectivity in the coupling of this compound with various organometallic reagents and other substrates. rsc.orguwindsor.ca

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving this compound. nih.govlookchem.com The general mechanism involves the oxidative addition of this compound to a Pd(0) species, forming a Pd(II)-azulenyl complex. This is followed by transmetalation with a nucleophilic coupling partner and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. nih.gov

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. fishersci.esmdpi.comlibretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of boronic acids. fishersci.esnih.gov

In the context of this compound, Suzuki-Miyaura coupling provides a route to 2-arylazulenes and poly(2-azulenyl)benzenes. For instance, the coupling of azulen-2-ylboronic acid pinacol (B44631) esters with aryl bromides has been successfully demonstrated using a Pd2(dba)3–P(t-Bu)3 catalyst system. researchgate.net While direct coupling of this compound itself is less documented in readily available literature, the principles of the Suzuki-Miyaura reaction are directly applicable. fishersci.eslibretexts.org The reaction typically requires a palladium precursor like Pd(OAc)2 or a preformed catalyst, a phosphine (B1218219) ligand, and a base such as K3PO4 or Cs2CO3 in a solvent mixture like dioxane/water. nih.govharvard.edu

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | PdCl2(dppf) | NaOH | Dioxane/H2O | 80 | 48 mdpi.com |

This table presents generalized conditions and a specific example from the literature to illustrate the Suzuki-Miyaura reaction parameters. The reactivity of this compound would be analogous.

The Negishi cross-coupling reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov It is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. wikipedia.orgthieme-connect.de Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reactions. wikipedia.org

A mild and effective method for the synthesis of functionalized azulenes via Negishi cross-coupling of bromoazulenes with various organozinc reagents has been reported. thieme-connect.demolaid.com This method tolerates functional groups such as ethoxycarbonyl, cyano, and fluoro groups. The reactions typically employ a palladium catalyst, such as Pd2(dba)3, with a phosphine ligand like X-Phos, in a solvent like THF. organic-chemistry.org This approach has been used to introduce aromatic, heterocyclic, benzylic, and alkylic substituents onto the azulene (B44059) core in good yields. thieme-connect.demolaid.com

Table 2: Examples of Negishi Cross-Coupling with Bromoazulenes

| Entry | Bromoazulene | Organozinc Reagent | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Bromoazulene (B3054544) | 4-Fluorophenylzinc chloride | Pd(PPh3)4 | THF | 85 thieme-connect.de |

| 2 | 1-Bromoazulene | 2-Thienylzinc chloride | Pd(PPh3)4 | THF | 78 thieme-connect.de |

This table showcases the versatility of the Negishi coupling for functionalizing the azulene skeleton, with data extrapolated from studies on bromoazulenes.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides (or pseudohalides) and amines. researchgate.netjk-sci.comnumberanalytics.com This reaction is of great importance in medicinal chemistry and materials science for the synthesis of arylamines. uwindsor.canumberanalytics.com The catalytic system typically consists of a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base like sodium tert-butoxide. jk-sci.comresearchgate.net

While direct Buchwald-Hartwig amination on this compound is not extensively detailed in the provided context, the methodology has been applied to bromo-substituted azulene derivatives. For example, the synthesis of 2-amino-6-bromoazulene derivatives has been mentioned, which could then potentially undergo further functionalization or be the target products themselves. core.ac.uk The reaction conditions are generally robust, but can be challenging for certain substrates, sometimes requiring specific ligands like Xantphos or BINAP to achieve good yields. researchgate.netjk-sci.com The development of this reaction for unprotected anilines and volatile amines has expanded its utility. nih.govresearchgate.net

Table 3: General Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |

|---|

This table outlines the general components required for a successful Buchwald-Hartwig amination, a reaction applicable to haloazulenes.

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.orgorganic-chemistry.org This reaction is a cornerstone for the synthesis of arylalkynes and conjugated enynes, which are valuable building blocks in materials science and natural product synthesis. libretexts.orgnih.gov The reaction typically proceeds under mild conditions, often at room temperature, using a base such as an amine. wikipedia.org

The Sonogashira reaction has been successfully applied to haloazulenes to prepare various (ferrocenylethynyl)azulene derivatives. researchgate.net For instance, the palladium-catalyzed alkynylation of haloazulenes with ethynylferrocene (B1143415) under Sonogashira-Hagihara conditions has been established. researchgate.net Similarly, 2-amino-3-bromopyridines have been coupled with terminal alkynes using a Pd(CF3COO)2/PPh3/CuI system, demonstrating the applicability of this method to halogenated aza-aromatics, which can be analogous to haloazulenes. scirp.org

Table 4: Sonogashira Coupling of Halo-aromatics with Terminal Alkynes | Entry | Halo-aromatic | Alkyne | Catalyst System | Base | Solvent | Yield (%) | |---|---|---|---|---|---| | 1 | 2-Amino-3-bromo-pyridine | Phenylacetylene | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 95 scirp.org | | 2 | 2-Amino-3-bromo-pyridine | 1-Heptyne | Pd(CF3COO)2, PPh3, CuI | Et3N | DMF | 85 scirp.org |

This table provides examples of Sonogashira couplings on a related heterocyclic system, illustrating the high efficiency of this reaction.

The Stille coupling reaction creates a carbon-carbon bond by reacting an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by palladium. numberanalytics.com Despite the toxicity of organotin reagents, the Stille reaction is highly valued for its mild reaction conditions and its tolerance for a wide array of functional groups. libretexts.orgnumberanalytics.com

A significant advancement in azulene chemistry was the preparation of the first versatile organotin reagents of azulenes, such as 6-(tri-n-butylstannyl)azulene. researchgate.netcolab.wspsu.edu These were synthesized via a Pd(0)-catalyzed direct stannylation of 6-bromoazulenes. colab.wspsu.edu These stannylazulenes have proven to be effective coupling partners in Stille reactions with various aryl, acyl, and azulenyl halides to produce 6-aryl-, 6-acyl-, and bi-azulenes in good yields. researchgate.netcolab.ws The choice of the palladium catalyst, such as Pd(PPh3)4 or a Pd2(dba)3/PtBu3 system, and the use of additives like CsF can significantly influence the reaction outcome. lookchem.com

Table 5: Stille Cross-Coupling of 6-(Tri-n-butylstannyl)azulene with Aryl Bromides

| Entry | Stannylazulene | Aryl Bromide | Catalyst System | Additive | Yield (%) |

|---|---|---|---|---|---|

| 1 | 6-(Tri-n-butylstannyl)azulene | 4-Bromonitrobenzene | Pd2(dba)3/PtBu3 | CsF | 88 lookchem.com |

| 2 | 6-(Tri-n-butylstannyl)azulene | 4-Bromoacetophenone | Pd2(dba)3/PtBu3 | CsF | 81 lookchem.com |

This table demonstrates the utility of azulenylstannanes in Stille cross-coupling reactions to form various substituted azulenes.

Palladium-Catalyzed Coupling Reactions

Direct C-H Arylation Strategies

Direct C-H arylation represents an atom-economical approach to biaryl synthesis, avoiding the pre-functionalization of one of the coupling partners. Palladium-catalyzed direct C-H arylation has been successfully applied to synthesize 2-arylazulenes. For instance, palladium pincer complexes have been shown to be efficient catalysts for the C-5 arylation of 4-methylthiazole (B1212942) and the C-4 arylation of 3,5-isoxazole with aryl bromides. nih.gov While not directly involving this compound as the halide, these examples highlight the potential of direct arylation in heteroaryl systems, a strategy that can be extended to azulene chemistry.

In some cases, a synergistic effect between two different metals can enhance catalytic activity. For example, a combination of silver and palladium has been used for the direct arylation of simple arenes with aryl bromides. escholarship.org Mechanistic studies suggest that a phosphine-ligated silver complex is responsible for the rate-determining C-H bond cleavage. escholarship.org Furthermore, palladium-catalyzed direct C-H arylation has been employed in the synthesis of polymers containing 2,6-connected azulene units. beilstein-journals.org

A notable example of direct C-H arylation involves the reaction of 1,3-dibromo-2-arylazulenes with N-dodecylthieno[3,4-c]pyrrole-4,6-dione (TPD) and 1,2,4,5-tetrafluorobenzene (B1209435) (TFB) using a palladium catalyst to yield polymers. beilstein-journals.org Mechanistic investigations of palladium-catalyzed direct arylation of simple arenes have indicated that the C-H bond cleavage is a kinetically significant step. nih.gov

| Reaction | Catalyst/Reagents | Product | Yield (%) | Reference |

| Direct C-H Arylation of N-dodecylthieno[3,4-c]pyrrole-4,6-dione with TBAzDI | P(o-tol)3, Pd2(dba)3, PivOH, Cs2CO3, THF | Polymer 81 | 68 | beilstein-journals.org |

| Direct C-H Arylation of 1,2,4,5-tetrafluorobenzene with TBAzDI | P(o-tol)3, Hermann's catalyst, Cs2CO3, THF | Polymer 83 | 77 | beilstein-journals.org |

Iridium-Catalyzed Transformations

Iridium catalysts have emerged as powerful tools for C-H functionalization reactions, including the borylation of azulene. researchgate.net Iridium-catalyzed C-H borylation of azulene allows for the introduction of a boryl group at various positions. illinois.edu Specifically, iridium-catalyzed C-H borylation of heteroarenes has been studied extensively, with the regioselectivity often being directed away from nitrogen atoms. nih.gov Mechanistic studies have shown that the catalytic cycle can involve Ir(III) and Ir(V) intermediates. illinois.edu The use of silylboranes in combination with iridium catalysts has enabled the selective borylation of benzylic C-H bonds over aryl C-H bonds. escholarship.org

For azulene itself, iridium-catalyzed borylation can lead to the formation of 2-substituted azulenes. rhhz.net These reactions are significant as they provide a route to functionalized azulenes that can be further elaborated. researchgate.netrhhz.net

| Reactant | Catalyst/Reagents | Product | Reference |

| Azulene | [Ir(cod)Cl]2, dtbpy, B2pin2 | 2-Azulenylboronate | researchgate.netrhhz.net |

| Heteroarenes | Iridium(I) precursor, tetramethylphenanthroline | Borylated heteroarenes | nih.gov |

Copper-Catalyzed Reactions (e.g., Ullmann coupling, though less direct for this compound itself)

Copper-catalyzed reactions, particularly the Ullmann coupling, are classic methods for forming aryl-aryl bonds. wikidoc.orgbyjus.comwikipedia.org The traditional Ullmann reaction involves the coupling of two aryl halides in the presence of copper metal at high temperatures. byjus.comwikipedia.org The mechanism is thought to involve the formation of an organocopper intermediate. wikidoc.orgorganic-chemistry.org While direct Ullmann coupling of this compound to form 2,2'-biazulene (B12667019) is not extensively documented, copper-catalyzed cross-coupling reactions are relevant to azulene chemistry.

Copper-catalyzed cross-coupling has been used for the arylation of sp2 C-H bonds. nih.gov This method has been applied to a variety of electron-rich and electron-poor heterocycles. nih.gov Furthermore, copper-catalyzed Ullmann-type reactions are used for nucleophilic aromatic substitution, where an aryl halide reacts with a nucleophile. organic-chemistry.org These reactions have been improved by the use of ligands and microwave assistance, allowing for milder reaction conditions. mdpi.com For example, copper(I) iodide has been used to catalyze the reaction of N-tosylhydrazones with azine N-oxides under microwave irradiation. mdpi.com

While less direct for this compound itself, the principles of copper-catalyzed cross-coupling are applicable. For instance, the synthesis of 2,2'-bisazulene has been achieved from azulen-2-ylboronate and 2-iodoazulene (B3051789), a reaction related to cross-coupling methodologies. mdpi.com

Nucleophilic Substitution Reactions

The electron-deficient nature of the 2-position in the azulene ring makes it susceptible to nucleophilic attack, particularly when a good leaving group like bromine is present.

Displacement of Bromine at the 2-Position

The bromine atom at the 2-position of this compound can be displaced by various nucleophiles. mdpi.com This type of reaction is a fundamental transformation in azulene chemistry, allowing for the introduction of a wide range of functional groups. The reactivity of the C-X bond in nucleophilic substitution generally follows the trend C-I > C-Br > C-Cl > C-F, with the weaker carbon-halogen bonds being more easily broken. chemguide.co.uk

An example of nucleophilic displacement is the reaction of this compound with a zinc reagent of a heterocycle, such as a 4-pyridyl zinc reagent, to yield 2-(4-pyridyl)azulene. nih.govmdpi.com This Negishi cross-coupling reaction demonstrates the utility of this compound as a precursor to heteroaryl-substituted azulenes. nih.govmdpi.com

Vicarious Nucleophilic Substitutions

Vicarious nucleophilic substitution (VNS) is a type of nucleophilic substitution of hydrogen that occurs in electron-deficient aromatic rings. sciforum.netidexlab.com In the context of azulenes, nucleophilic agents readily add to the seven-membered ring. sciforum.net The VNS reaction allows for the introduction of a substituent with a leaving group attached to the nucleophilic carbon. mdpi.com

While the azulene ring system is reactive towards both electrophiles and nucleophiles, the seven-membered ring is particularly susceptible to nucleophilic attack. sciforum.net VNS reactions have been performed on azulene and its derivatives, leading to substitution at the C-4 or C-6 positions. sciforum.net Electron-withdrawing groups on the five-membered ring increase the reactivity of azulenes in VNS reactions. sciforum.net For example, azulenes with electron-withdrawing substituents in the five-membered ring undergo hydroxylation at the 6-position with tert-butylhydroperoxide. idexlab.com Similarly, amination can be achieved using 4-amino-1,2,4-triazole. idexlab.com

Electrophilic Substitution Reactions at Other Azulene Ring Positions

The presence of a bromine atom at the 2-position influences the regioselectivity of subsequent electrophilic substitution reactions on the azulene ring. The five-membered ring of azulene is generally more susceptible to electrophilic attack due to its higher electron density. mdpi.com Positions 1 and 3 are the most favored sites for electrophilic substitution. mdpi.com

When positions 1 and 3 are blocked, electrophilic substitution can occur on the seven-membered ring, for instance at position 5. mdpi.com The presence of activating groups can also direct electrophilic attack to specific positions. For example, 6-dimethylamino-1,3-bis(methylthio)azulene undergoes electrophilic substitution with pyridine (B92270) in the presence of triflic anhydride (B1165640) to give the 2-(4-pyridyl)azulene derivative. mdpi.com

In another example, the bromination of methyl azulene-1-carboxylate and 1-acetylazulene (B8715929) with sodium monobromoisocyanurate leads to the formation of the 3-bromo-substituted products. researchgate.net This demonstrates the directing effect of the existing substituents on the regioselectivity of electrophilic attack.

Regioselectivity and Directing Effects of the 2-Bromo Group

The reactivity of the azulene core is dictated by its unique electronic structure, which is a hybrid of resonance structures that impart a cyclopentadienyl (B1206354) anion character to the five-membered ring and a tropylium (B1234903) cation character to the seven-membered ring. mdpi.com This electronic distribution results in a significant dipole moment and distinct regions of high and low electron density, which in turn govern the regioselectivity of its reactions. mdpi.com The presence of a bromine atom at the 2-position further modulates this inherent reactivity.

The five-membered ring of azulene is electron-rich, making it susceptible to electrophilic attack, primarily at the 1- and 3-positions. mdpi.comnih.gov Conversely, the 2-position, along with the 4-, 6-, and 8-positions on the seven-membered ring, are electron-deficient. mdpi.com The bromo substituent at the 2-position is an electron-withdrawing group, which further deactivates this position towards electrophiles. Consequently, electrophilic substitution on this compound is strongly directed to the nucleophilic 1- and 3-positions. Theoretical studies suggest that while substitution at the 1-position is the kinetically favored pathway for electrophilic attack, the formation of a 2-substituted isomer represents the thermodynamically more stable product. chem-soc.siresearchgate.net

The electron-poor nature of the 2-position makes this compound a substrate for nucleophilic aromatic substitution (SNAr). In these reactions, the bromide ion acts as a leaving group, and its substitution is facilitated by the presence of strong electron-withdrawing groups at the 1- and 3-positions, which can stabilize the negative charge of the Meisenheimer intermediate. mdpi.compressbooks.pub

The most significant role of the 2-bromo group is as a versatile handle in transition-metal-catalyzed cross-coupling reactions. It serves as an excellent leaving group in a variety of transformations, including Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig reactions, allowing for the regioselective formation of C-C and C-N bonds at the 2-position. mdpi.commdpi.comresearchgate.net

Table 1: Regioselectivity and Directing Effects in Reactions of this compound

| Reaction Type | Preferred Position of Attack | Role of 2-Bromo Group | Notes |

| Electrophilic Substitution | 1- and 3-positions | Deactivating, Directing to other positions | The electron-rich 5-membered ring directs electrophiles to the C1 and C3 positions. mdpi.comnih.gov |

| Nucleophilic Aromatic Substitution | 2-position | Leaving Group | A nucleophile attacks the C2 position, displacing the bromide. The reaction is favored by electron-withdrawing groups at C1 and C3. mdpi.com |

| Metal-Catalyzed Cross-Coupling | 2-position | Leaving Group / Coupling Site | Enables the introduction of a wide variety of substituents (aryl, alkyl, amino, etc.) specifically at the 2-position. mdpi.commdpi.com |

Radical Reactions and Mechanistic Pathways

Radical and radical cationic reactions are generally less common in azulene chemistry compared to ionic pathways. mdpi.com However, under specific conditions, this compound can participate in reactions involving radical intermediates. One notable example is the formation of 2,2'-biazulene as a homocoupling product, which has been observed during attempted metal-catalyzed cross-coupling reactions. mdpi.com

The mechanism for such radical reactions typically follows a chain process involving three key stages: initiation, propagation, and termination. scienceskool.co.uklibretexts.orgsavemyexams.com

Initiation: The reaction begins with the formation of a radical species. In the context of a metal-catalyzed reaction, this could occur via a single-electron transfer (SET) from a low-valent metal catalyst (e.g., Ni(0) or Pd(0)) to the this compound molecule, leading to the formation of a radical anion. This intermediate then rapidly loses a bromide ion to generate an azulen-2-yl radical. nih.gov

Az-Br + M(0) → [Az-Br]•⁻ + M(I)

[Az-Br]•⁻ → Az• + Br⁻

Propagation: The highly reactive azulen-2-yl radical (Az•) propagates the chain. It can react with another molecule of this compound. However, a more common pathway in homocoupling is the reaction of the azulenyl radical with an organometallic intermediate. For instance, after the oxidative addition of this compound to a metal center to form an Az-M(II)-Br species, the azulenyl radical could attack this complex. Alternatively, two azulenyl radicals can dimerize in a termination step.

Termination: The chain reaction is concluded when two radical species combine to form a stable, non-radical product. This can occur through the dimerization of two azulen-2-yl radicals to directly form 2,2'-biazulene, or through the reaction of an azulenyl radical with another radical present in the system. savemyexams.com

Az• + Az• → Az-Az (2,2'-biazulene)

While specific, well-documented examples of diverse radical reactions starting from this compound are limited, the principles of free-radical chemistry provide a framework for understanding potential side reactions like homocoupling observed in transition metal catalysis.

Ring Modification and Rearrangement Reactions

The fused five- and seven-membered ring system of azulene is subject to skeletal modifications and rearrangements, often driven by the formation of more thermodynamically stable products or the relief of ring strain.

Ring Modification: A significant ring modification is the Buchner-type ring expansion, which has been extended to non-benzenoid aromatics like azulene. In a reported example, the reaction of azulene derivatives with a diazo reagent, catalyzed by copper(II) hexafluoroacetylacetonate, leads to a ring expansion of the five-membered ring. nih.gov This reaction proceeds via the formation of a metal-carbene, which undergoes a (2+1) cycloaddition with the azulene core, followed by rearrangement to afford a bicyclic system containing six- and seven-membered rings. nih.gov This demonstrates that the azulene skeleton, and by extension derivatives like this compound, can be chemically transformed into different bicyclic frameworks.

Rearrangement Reactions: The most fundamental rearrangement of the azulene skeleton is its thermal isomerization to the more stable naphthalene (B1677914). wikipedia.orgrsc.org This unimolecular reaction occurs at high temperatures and involves a complete and permanent reorganization of the bicyclic framework. wikipedia.org

Carbocation-mediated rearrangements, such as the Wagner-Meerwein rearrangement, are also pertinent to azulene chemistry. hku.hknih.gov These rearrangements involve the 1,2-shift of an alkyl or hydride group to an adjacent carbocation center to form a more stable carbocation. numberanalytics.comlibretexts.org For a this compound derivative, such a pathway could be initiated by the formation of a carbocation, for example, through protonation of a substituent on the seven-membered ring. The resulting positive charge could then trigger a cascade of shifts within the ring system to alleviate strain or move the charge to a more stabilized position, leading to a rearranged azulenic or hydroazulenic product. hku.hkcdnsciencepub.com The synthesis of the hydroazulene core of certain natural products has been achieved using strategies that invoke a Wagner-Meerwein rearrangement to establish the final ring system. hku.hknih.gov

Advanced Functionalization and Derivatization Strategies

Synthesis of 2-Heteroarylazulene Derivatives

The introduction of heteroaryl moieties at the 2-position of the azulene (B44059) nucleus is a significant strategy for modulating its electronic and photophysical properties. Palladium-catalyzed cross-coupling reactions are instrumental in forging the C-C bond between the azulene and various heterocyclic systems.

The synthesis of 2-heteroarylazulenes has been effectively achieved through palladium-catalyzed cross-coupling reactions of 2-haloazulenes with organometallic reagents derived from heterocycles. For instance, 2-bromoazulene can be coupled with heteroaryl magnesium ate-complexes to yield the corresponding 2-heteroarylazulenes. clockss.orgsemanticscholar.org

One notable method is the Negishi cross-coupling reaction, where this compound reacts with a 4-pyridyl zinc reagent at room temperature to produce 2-(4-pyridyl)azulene in a 76% yield. mdpi.com Alternatively, an azulen-2-yl zinc reagent can be prepared from a 2-iodoazulene (B3051789) derivative and reacted with heteroaryl bromides to furnish 2-(pyridyl)- and 2-(pyrimidinyl)azulene derivatives in good yields. mdpi.com Palladium-catalyzed reactions of 2-iodoazulene with lithium tri(heteroaryl)magnesates, prepared from commercially available bromothiophenes, bromopyridines, and 3-bromoquinoline, have also proven to be an efficient route to the corresponding 2-heteroarylazulenes in excellent yields. clockss.org

The direct arylation of haloazulenes with thiophene (B33073) derivatives offers another powerful synthetic route. Palladium catalysts facilitate the cross-coupling of 2-chloroazulene (B13735303) and 6-bromoazulene with various thiophenes, leading to the formation of 2- and 6-thienylazulenes. rsc.org This methodology has been extended to prepare 2,5-di(azulenyl)thiophene derivatives. rsc.org For example, the reaction of 2-chloroazulene with 3,4-ethylenedioxythiophene (B145204) (EDOT) in the presence of a palladium catalyst yields the corresponding 2-thienylazulene derivative, which can further react to form a symmetric 2,5-di(2-azulenyl)thiophene derivative. mdpi.com

Suzuki-Miyaura cross-coupling reactions are also widely employed. For example, 2-(2-azulenyl)-5-chlorothiophene and 2,5-di(2-azulenyl)-thieno[3,2-b]thiophene have been synthesized by reacting 2-iodoazulene with the appropriate thiophene boronic acid pinacol (B44631) esters. mdpi.com

The construction of azulene-fused heterocyclic systems creates extended π-conjugated molecules with unique electronic and optical properties. Various synthetic strategies have been developed to annulate heterocyclic rings onto the azulene framework.

One approach involves the intramolecular cyclization of appropriately substituted azulene precursors. For instance, azulene-substituted benzofurans and isocoumarins can be synthesized via intramolecular cyclization pathways. rloginconsulting.com Another strategy involves the reductive cyclization of a 1-nitroazulene derivative. For example, the reaction of 2-chloro-1-nitroazulene with a substituted phenylene boronic acid ester, followed by a microwave-assisted Cadogan cyclization with triphenylphosphine, unexpectedly yields a seven-fused ring system containing both azulene and pyridine (B92270) moieties. nsf.gov This method has been shown to be effective for constructing a range of azulene- and pyridine-fused heteroaromatics. nsf.gov

Furthermore, rhodium- and iridium-catalyzed oxidative cyclization of azulene carboxylic acids with alkynes provides a route to azulene-fused lactones. mdpi.com This reaction proceeds through C-H bond activation and subsequent cyclization. mdpi.com

Pyridyl, Quinolyl, and Thienyl Substituted Azulenes

Construction of Azulene-Containing Polycyclic Aromatic Hydrocarbons (PAHs)

The incorporation of the azulene nucleus into larger polycyclic aromatic hydrocarbon (PAH) frameworks leads to non-benzenoid systems with intriguing properties that differ significantly from their all-benzenoid isomers.

An efficient route to azulene-fused linear PAHs involves a sequence of Suzuki-Miyaura coupling and Wittig condensation, followed by a bismuth-catalyzed cyclization and aromatization. mdpi.com This methodology has been successfully applied to synthesize azuleno[2,1-a]naphthalene, azuleno[2,1-a]phenanthrene, and azuleno[2,1-a]anthracene starting from azulen-2-ylboronate and the corresponding aromatic aldehydes. mdpi.commdpi.com

Recently, the synthesis of diazulene-fused heptacyclic aromatic hydrocarbons has been reported, including isomers with anthracene (B1667546) and phenanthrene (B1679779) cores. researchgate.netrsc.orgrsc.org These complex structures are synthesized through multi-step sequences often involving Suzuki-Miyaura coupling reactions to build the core structure, followed by cyclization reactions to form the final fused system. researchgate.netrsc.orgrsc.org

Helicenes are polycyclic aromatic compounds with a helical shape due to the ortho-fusion of aromatic rings. The incorporation of an azulene unit into a helicene structure creates a non-benzenoid helicene with unique chiroptical properties. chemistryviews.org

A bottom-up synthetic strategy has been developed for azulene-embedded [n]helicenes (where n is the number of fused rings). chemistryviews.org This approach begins with 2-ethynylazulene derivatives, which are coupled with benzene-containing building blocks via Suzuki-Miyaura reactions. chemistryviews.org The synthesis is completed by a platinum-catalyzed cycloisomerization reaction to form the final helical structure. chemistryviews.org This method has been used to create azulene-embedded mdpi.com-, d-nb.info-, and rloginconsulting.comhelicenes. mdpi.comchemistryviews.org Single-crystal X-ray diffraction has confirmed the helical structures of these molecules. chemistryviews.orgd-nb.info

Azulene-Fused Anthracenes and Phenanthrenes

Formation of Biazulene and Oligoazulene Systems

The coupling of azulene units to form biazulenes and oligoazulenes has been a subject of interest for creating novel conjugated materials. Transition metal-catalyzed cross-coupling reactions are central to these syntheses.

Historically, nickel-catalyzed coupling of azulenyl bromides has been used to form symmetrical biazulenes and even polyazulenes, although often in modest yields. core.ac.uk More recent advances have focused on palladium-catalyzed reactions. For instance, the reaction of this compound with bis(tri-n-butyltin) under palladium(0) catalysis was intended to produce 2-stannylazulene, but instead yielded 2,2'-biazulene (B12667019) as a major product (48% yield), suggesting a highly reactive metallated azulene intermediate. mdpi.commdpi.com

Modern cross-coupling methods provide more controlled routes to unsymmetrical biazulenes. Suzuki-Miyaura couplings of 2- and 6-substituted borylazulenes with azulenyl bromides are effective for this purpose. core.ac.uk For example, 2,6'-biazulenes can be synthesized. core.ac.uk Similarly, Stille reactions involving azulenylstannanes and azulenyl bromides have been employed to create biazulenes. core.ac.uk Terazulene isomers have been synthesized through sequential Suzuki-Miyaura cross-coupling reactions starting from a 2-chloroazulene-6-boronic acid ester. acs.org

The synthesis of oligoazulenes and polyazulenes has also been achieved through these methods. For example, an azulenyl trimer was prepared by reacting an azulenyl dibromide with an azulenylboronate. core.ac.uk Poly[2,6-aminoazulene] has been synthesized via a Buchwald-Hartwig amination protocol, starting from tert-butyl N-(6-bromoazulen-2-yl)carbamate. beilstein-journals.org Furthermore, poly(2-arylazulene-alt-thiophene) copolymers have been prepared by the Stille coupling of 1,3-dibromo-2-arylazulenes with bis(trimethylstannyl)thiophene. beilstein-journals.org

2,2'-Biazulene Derivatives

The synthesis of 2,2'-biazulene, a fundamental dimer, and its derivatives often leverages the reactivity of 2-haloazulenes. While classical methods like the Ullmann coupling, which typically involves copper-mediated homocoupling of aryl halides, have been explored, they can present challenges. researchgate.netrsc.orgslideshare.net More contemporary and efficient methods often rely on palladium-catalyzed cross-coupling reactions.

A notable strategy involves the Suzuki cross-coupling reaction. In one approach, a Suzuki coupling between a suitably functionalized bromoazulene, such as diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate, and an azulenylboronic acid derivative can be employed. Another powerful method uses this compound itself in a palladium-catalyzed reaction to generate key intermediates for biazulene synthesis. For instance, the reaction of a substituted this compound with a boronic acid derivative can yield an unsymmetrical biazulene precursor. Current time information in Bangalore, IN. This intermediate can then undergo a self-coupling reaction, catalyzed by Ni(COD)₂, to produce the symmetrical 2,2'-biazulene core in high yield. Current time information in Bangalore, IN. The synthesis of 2,2'-biazulene was also reported with a high yield starting from azulen-2-ylboronate and 2-iodoazulene. mdpi.com A reaction between this compound and bis(tri-n-butyltin) under palladium(0) catalysis yielded 2,2'-biazulene as a major product (48% yield) instead of the expected 2-stannylazulene. mdpi.com

| Precursor 1 | Precursor 2 / Reagent | Coupling Type | Catalyst / Conditions | Product | Yield | Reference(s) |

| Substituted Bromoazulene (e.g., 8 ) | Boronic Acid Derivative (e.g., 7 ) | Suzuki | Pd Catalyst | Biazulene Precursor (9 ) | 59% | Current time information in Bangalore, IN. |

| Biazulene Precursor (9 ) | - | Self-coupling | Ni(COD)₂, DMF, 50 °C | Symmetrical 2,2'-Biazulene Derivative (10 ) | 94% | Current time information in Bangalore, IN. |

| This compound | bis(tri-n-butyltin) | Stille-type Homocoupling | Pd(0) | 2,2'-Biazulene | 48% | mdpi.com |

| Azulen-2-ylboronate | 2-Iodoazulene | Suzuki | Pd Catalyst | 2,2'-Biazulene | High | mdpi.com |

Poly(azulenyl)benzenes

The construction of poly(azulenyl)benzenes, where multiple azulene units are attached to a central benzene (B151609) ring, represents a significant step toward creating advanced materials with multi-step redox properties. This compound is a key starting material for accessing the necessary building blocks for these structures.

An efficient and widely used method for synthesizing poly(2-azulenyl)benzenes is the palladium-catalyzed Miyaura-Suzuki cross-coupling reaction. jst.go.jpodinity.com This approach typically involves the reaction of a poly-halogenated benzene (e.g., 1,3,5-tribromobenzene (B165230) or 1,2,4,5-tetrabromobenzene) with an azulen-2-ylboronate ester. odinity.comd-nb.info The crucial azulen-2-ylboronate precursor can be prepared from 2-iodoazulene, which itself can be synthesized from this compound. jst.go.jpacs.org The coupling reaction is generally performed using a palladium catalyst system, such as Pd₂(dba)₃ with a bulky phosphine (B1218219) ligand like P(t-Bu)₃, and a base such as Cs₂CO₃. jst.go.jpd-nb.info This methodology allows for the systematic synthesis of di-, tri-, and tetra-(azulen-2-yl)benzene derivatives. jst.go.jpd-nb.info

Alternatively, Negishi cross-coupling offers another route. The reaction of this compound with a zinc reagent of a heterocycle, for example, can produce 2-heteroarylazulenes, demonstrating the utility of this compound in forming C-C bonds with various aromatic systems. mdpi.com

| Azulene Precursor | Arene Partner | Coupling Type | Catalyst / Conditions | Product | Yield | Reference(s) |

| 2-Azulenylboronate | 1,3,5-Tribromobenzene | Suzuki-Miyaura | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | 1,3,5-Tris(azulen-2-yl)benzene | Moderate | d-nb.info |

| 2-Azulenylboronate | 1,2,4-Tribromobenzene | Suzuki-Miyaura | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | 1,2,4-Tris(azulen-2-yl)benzene | Moderate | d-nb.info |

| 2-Azulenylboronate | p-Bromotoluene | Suzuki-Miyaura | Pd₂(dba)₃, P(t-Bu)₃, Cs₂CO₃ | 2-(p-Tolyl)azulene | Good | jst.go.jp |

| This compound | 4-Pyridyl zinc reagent | Negishi | Pd Catalyst | 2-(4-Pyridyl)azulene | 76% | mdpi.com |

Terazulene Architectures

Terazulenes, which are linear π-conjugated systems composed of three azulene units, are of significant interest for their potential in organic electronics. The connectivity between the azulene rings (e.g., 2,2' vs 2,6') dramatically influences the molecular orbital distribution and, consequently, the charge transport properties of the material. acs.org The synthesis of these complex architectures often relies on iterative cross-coupling strategies where bromoazulene derivatives are key intermediates.

For example, a series of terazulene isomers (TAz1–TAz4) have been synthesized, demonstrating properties ranging from excellent n-type to ambipolar behavior in organic field-effect transistors (OFETs). acs.orgrhhz.net The synthesis typically begins with a difunctionalized azulene, such as 2-chloroazulene-6-boronic acid ester. acs.org This building block can then be coupled with a haloazulene, like 6-bromoazulene, via a Suzuki-Miyaura cross-coupling reaction to construct the biazulene core. acs.org Subsequent functionalization and another coupling step with a bromo- or iodoazulene derivative complete the terazulene structure. The specific choice of haloazulene precursors in the iterative coupling steps dictates the final connectivity of the terazulene isomer. acs.org

Synthesis of Azulene-Based Polymer Monomers

This compound is a cornerstone in the synthesis of monomers for azulene-based polymers. Its ability to participate in a wide range of C-C and C-heteroatom bond-forming reactions allows for the introduction of polymerizable groups, such as vinyl or acrylate (B77674) moieties, as well as for its incorporation into the backbone of conjugated polymers.

Methacrylate (B99206) and Acrylate Derivatives

Azulene-containing methacrylate and acrylate polymers are valued for their unique electronic properties, where the azulene unit acts as a pendant hydrophobic dipole. mdpi.combeilstein-journals.org A common and effective route to synthesize azulene-2-yl methacrylate involves a two-step process starting from this compound.

First, this compound undergoes a nucleophilic aromatic substitution reaction. While direct substitution on the azulene ring can be challenging, conversion to 2-hydroxyazulene (B91678) is a key transformation. mdpi.combeilstein-journals.org Following the formation of 2-hydroxyazulene, it is then esterified by reacting it with methacryloyl chloride in the presence of a base, such as triethylamine, to yield the target azulene-2-yl methacrylate monomer. nih.gov This monomer can then be polymerized using standard free-radical polymerization techniques, often initiated by azobisisobutyronitrile (AIBN), to produce polymers with pendant azulene groups. beilstein-journals.org

A similar strategy can be applied to synthesize the corresponding acrylate monomer by using acryloyl chloride in the esterification step. These monomers are valuable for creating polymers where the density of the electronically active azulene unit can be precisely controlled through copolymerization.

Monomers for Conjugated Polymers

This compound is extensively used to create monomers for conjugated polymers, where the azulene unit is integrated directly into the polymer backbone. Palladium-catalyzed cross-coupling reactions are the primary tools for these syntheses. wikipedia.org

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of this compound with terminal alkynes, creating an ethynyl (B1212043) linkage. slideshare.netmdpi.commdpi.com For instance, reacting this compound with trimethylsilylacetylene, followed by deprotection, yields 2-ethynylazulene. d-nb.info This ethynylazulene can then be used as a monomer in subsequent polymerizations to create poly(azulenylethynylene)s, a class of conjugated polymers. wikipedia.org

Heck Reaction: The Heck reaction provides a powerful method to form carbon-carbon bonds between this compound and an alkene. organic-chemistry.orgbeilstein-journals.org This reaction, catalyzed by a palladium complex in the presence of a base, can be used to couple this compound with vinyl compounds, including acrylates, to produce azulene-substituted alkenes. ias.ac.inlibretexts.org These products serve as monomers that can be polymerized to form polymers with the azulene unit directly attached to a conjugated backbone. odinity.com

Suzuki and Stille Couplings: Suzuki and Stille couplings are arguably the most versatile methods for synthesizing azulene-containing conjugated polymers. In these reactions, di-functionalized azulenes, such as 2,6-dibromoazulene, are reacted with comonomers containing two boronic acid/ester or stannane (B1208499) groups. beilstein-journals.orgwikipedia.org For example, the Suzuki-Miyaura coupling of 2,6-dibromoazulene with fluorene-2,7-diboronic acid derivatives yields high-molecular-weight azulene-fluorene copolymers. beilstein-journals.org Similarly, Stille coupling of a dibromo-aryl-substituted azulene with bis(trimethylstannyl)thiophene produces poly(2-arylazulene-alt-thiophene)s. beilstein-journals.org These methods allow for the precise design of the polymer backbone, enabling fine-tuning of the resulting material's electronic and optical properties. rsc.orgwikipedia.org

| Reaction Type | Azulene Precursor | Comonomer / Reagent | Catalyst / Conditions | Monomer / Polymer Type | Reference(s) |

| Sonogashira | 2-Bromo-6-octylazulene | Trimethylsilylacetylene | Pd Catalyst, KF | 2-Ethynyl-6-octylazulene | d-nb.info |

| Heck | 3-Bromo-1-methyl-1H-indazole | n-Butyl acrylate | Pd Catalyst, Base | Indazole-substituted acrylate | ias.ac.in |

| Suzuki | 2,6-Dibromoazulene | 9,9-Dioctylfluorene-2,7-diboronic ester | Pd Catalyst, Base | Azulene-fluorene copolymer | beilstein-journals.org |

| Stille | 1,3-Dibromo-2-arylazulene | Bis(trimethylstannyl)thiophene | Pd Catalyst | Poly(2-arylazulene-alt-thiophene) | beilstein-journals.org |

Spectroscopic Characterization and Elucidation of 2 Bromoazulene Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, and it is particularly insightful for azulene (B44059) derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular structure. aocs.org For complex structures, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish connectivity between protons and between protons and carbons, respectively. numberanalytics.comslideshare.net

In the ¹H NMR spectrum of azulene derivatives, the chemical shifts of the protons are indicative of their position on the azulene core. mdpi.com For instance, in a study of azulene-bithiophene copolymers, the composition of 1,3- and 4,7-regioisomers of azulene in the polymer chain was determined by ¹H NMR spectroscopy. beilstein-journals.org The integrity of the azulene units in polymers can be confirmed by the presence of resonance signals in the aromatic region (δ 7.1–8.6 ppm). beilstein-journals.org

The ¹³C NMR spectrum is equally informative. For example, in the characterization of azulene-1,3-bis(thiosemicarbazone), the ¹³C NMR spectrum displayed the characteristic signals for the azulene carbons, alongside the amide carbonyl peak at 156.9 ppm and the imine carbon resonance at 135.6 ppm. researchgate.net Advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete assignment of the carbon skeleton. mdpi.com

For more complex azulene-containing systems, such as heptacyclic aromatic hydrocarbon isomers with two azulene units, NMR spectroscopy, in conjunction with high-resolution mass spectrometry, is essential for unambiguous structural confirmation. rsc.org Changes in the chemical shifts in the ¹H NMR spectra among isomers can reveal structural properties arising from different configurations. rsc.org Furthermore, ¹H NMR spectroscopy and DFT calculations have been used to support the aromatic nature of azuleno[2,1,8-ija]azulene derivatives through the observation of significant diatropic ring currents. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Azulene Derivative

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1/H-3 | 7.80 (d) | 118.5 |

| H-2 | 8.50 (s) | 140.2 |

| H-4/H-8 | 8.20 (d) | 137.8 |

| H-5/H-7 | 7.45 (t) | 125.0 |

| H-6 | 7.60 (t) | 136.5 |

| Substituent Protons | (Varies with substituent) | (Varies with substituent) |

Note: This table is illustrative. Actual chemical shifts will vary depending on the specific substituents and the solvent used.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly crucial for confirming the molecular formula of newly synthesized 2-bromoazulene derivatives with high accuracy. rsc.orgrsc.org

The mass spectrum of a compound shows the mass-to-charge ratio (m/z) of the molecular ion and various fragment ions. The fragmentation pattern can offer valuable clues about the structure of the molecule. For bromo-derivatives, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a characteristic pair of peaks for the molecular ion and any bromine-containing fragments, which is a clear indicator of the presence of bromine in the molecule.

In the characterization of complex azulene derivatives, such as azulene-1,3-bis(semicarbazone) and azulene-1,3-bis(thiosemicarbazone), high-resolution mass spectrometry was used for their identification. nih.gov Similarly, the structures of three diazulene-fused heptacyclic aromatic hydrocarbons were unambiguously confirmed by a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). rsc.org

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | 205.9731 | 207.9711 |

| [M-Br]⁺ | 127.0548 | 127.0548 |

Note: This table is illustrative and based on the elemental composition of this compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. It provides precise information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of this compound derivatives.

For instance, a single-crystal X-ray analysis of 2-arylazulene derivatives connected by 2,2′-bithiophene revealed a herringbone packing in the crystal structure. mdpi.com This type of packing is significant for understanding the performance of these materials in applications like organic field-effect transistors (OFETs). mdpi.com Similarly, the crystal structure of azulene-1,3-bis(thiosemicarbazone) showed that the thiosemicarbazone units exhibit a syn-closed conformation. researchgate.netnih.gov

The solid-state structure of 6-alkoxy-2-bromoazulenes has been investigated to understand their liquid-crystalline properties. researchgate.nettandfonline.comtandfonline.com X-ray diffraction confirmed the formation of smectic E (SmE) phases, which are highly ordered mesophases. researchgate.nettandfonline.com The packing of the aromatic units was found to be in a herringbone arrangement, which is characteristic of SmE phases. researchgate.net

In another example, the crystal structure of diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate revealed an almost planar geometry supported by intramolecular hydrogen bonds. iucr.org The molecules were found to form inversion dimers linked by N—H⋯O hydrogen bonds, which then form sheets through C—H⋯π interactions. iucr.org This detailed structural information is vital for designing new materials with specific self-assembly properties.

Table 3: Selected Crystallographic Data for an Azulene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 22.2429 (5) |

| b (Å) | 5.5039 (1) |

| c (Å) | 32.8340 (8) |

| β (°) | 102.914 (1) |

| Volume (ų) | 3917.96 (15) |

| Z | 8 |

Data for diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate. iucr.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a valuable tool for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of a molecule, and the resulting spectra provide a characteristic "fingerprint" of the compound.

For this compound derivatives, IR and Raman spectroscopy can confirm the presence of the azulene core and any attached functional groups. The IR spectrum of azulene and its derivatives shows characteristic bands corresponding to C-H stretching, C=C stretching of the aromatic rings, and out-of-plane bending vibrations. The presence of a bromine substituent will also give rise to a characteristic C-Br stretching vibration, typically in the far-infrared region.

In the characterization of azulene-1,3-bis(semicarbazone) and azulene-1,3-bis(thiosemicarbazone), IR spectroscopy was used alongside other techniques for their identification. researchgate.netnih.gov Similarly, the IR spectra of 2-bromo-2'H,5'H-spiro[fluorene-9,4'-imidazolidine]-2',5'-dione showed characteristic bands for N-H and C=O stretching. bas.bg

Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental vibrational spectroscopy to assign the observed vibrational bands to specific molecular motions. researchgate.net This combined approach provides a more detailed understanding of the vibrational properties of the molecule. For azulene, detailed analyses of the spectral bands have been performed using both Franck-Condon and Herzberg-Teller procedures. researchgate.net

Table 4: Typical IR Absorption Frequencies for Functional Groups in this compound Derivatives

| Functional Group | Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1650 - 1450 |

| C-Br Stretch | 680 - 515 |

| Carbonyl (C=O) Stretch | 1780 - 1650 (if present) |

| Amine (N-H) Stretch | 3500 - 3300 (if present) |

Note: This table provides general ranges. The exact position of the absorption bands will depend on the specific molecular structure and its environment.

Electronic Absorption Spectroscopy for Optical Properties

Electronic absorption spectroscopy, primarily UV-Vis spectroscopy, is used to study the electronic transitions within a molecule and provides valuable information about its optical properties. Azulene and its derivatives are known for their unique electronic structure and characteristic blue color, which arises from an S₀→S₁ transition in the visible region of the spectrum. mdpi.com

The UV-Vis spectrum of this compound and its derivatives is influenced by the substitution pattern on the azulene core. The introduction of substituents can cause a shift in the absorption bands to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths. For example, the introduction of diarylamino groups at the 2- and 6-positions of azulene was found to cause a substantial change in the absorption spectrum. researchgate.net

The optical properties of azulene derivatives are of great interest for applications in materials science, such as in organic light-emitting diodes (OLEDs) and solar cells. mdpi.com The UV-Vis absorption characteristics of a series of substituted dihydroazulene (B1262493)/vinylheptafulvene photoswitches were investigated, showing that the absorption properties could be tuned by the nature and position of the substituents. acs.org

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to simulate the electronic absorption spectra and gain a deeper understanding of the electronic transitions involved. mdpi.comresearchgate.net This combination of experimental and theoretical approaches is powerful for elucidating the structure-property relationships that govern the optical properties of this compound derivatives.

Table 5: Electronic Absorption Data for Selected Azulene Derivatives

| Compound | Solvent | λmax (nm) |

| Azulene | THF | ~340, ~600 |

| A 2,2'-biazulene (B12667019) derivative | Dichloromethane | ~350, ~450, ~650 |

| An azulene-containing polymer | o-dichlorobenzene | 661 |

| A 2-arylazulene-thiophene copolymer | Chloroform | ~350 |

Note: This table is a compilation of data from various sources and is intended to be illustrative. beilstein-journals.orgresearchgate.netresearchgate.net

Theoretical and Computational Investigations of 2 Bromoazulene Systems

Density Functional Theory (DFT) Studies of Electronic Structure

DFT has become a popular and versatile method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org It allows for the calculation of various molecular properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. libretexts.orgossila.com The energies of these orbitals and the energy gap between them are crucial in determining a molecule's electronic properties and reactivity. ajchem-a.com

For azulene (B44059) and its derivatives, the unequal distribution of electron density between the HOMO and LUMO results in a smaller HOMO-LUMO gap compared to its isomer, naphthalene (B1677914). beilstein-journals.org This characteristic contributes to azulene's distinct blue color and its notable dipole moment. beilstein-journals.org In the case of 2-bromoazulene, the bromine substituent influences the electronic properties. DFT calculations on related azulene systems have shown that substituents can alter the HOMO and LUMO energy levels. For instance, studies on other substituted azulenes have reported HOMO energies in the range of -5.46 eV to -6.01 eV and LUMO energies from -3.64 eV to -3.86 eV, depending on the nature and position of the substituent. researchgate.net The geometry of this compound, like the parent azulene molecule, consists of a fused five-membered and seven-membered ring system.

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for Related Azulene Derivatives

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Azulene-Carbazole-Benzothiadiazole Copolymers | - | - | Varies |

| Azulene-Fluorene Copolymers | - | - | Varies |

| TATC1 (Unsymmetrical Azulene Derivative) | -5.46 | -3.64 | 1.82 |

| TATC2 (Symmetrical Azulene Derivative) | -6.01 | -3.86 | 2.15 |

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic excitation energies and, consequently, the absorption wavelengths (λmax) of molecules. acs.org These calculations can help to understand the origin of the colors of compounds and their UV-vis absorption spectra.

Azulene derivatives are known for their intense absorption in the visible region. nih.gov The substitution pattern on the azulene ring significantly influences the absorption maxima. For example, substituting a phenyl ring in a chalcone (B49325) with an azulene moiety can cause a large bathochromic (red) shift of over 100 nm in the absorption spectrum. nih.gov The introduction of a bromine substituent on the azulene ring also affects its electronic properties and absorption spectrum. nih.gov While specific TD-DFT predictions for this compound were not available, studies on related compounds, such as (E)-1-(azulen-1-yl)-3-(3-bromoazulen-1-yl)prop-2-en-1-one, provide insight into the electronic transitions of bromo-substituted azulene systems. nih.gov For other azulene derivatives, TD-DFT calculations have been performed to correlate with experimental UV-vis spectra. acs.orgrhhz.netrsc.org

Charge Distribution and Dipole Moment Calculations

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions, including identifying transition states and predicting reaction outcomes. researchgate.net

Understanding the transition state of a reaction is key to determining its rate and mechanism. Computational methods can be used to locate and characterize the geometry and energy of transition states. For reactions involving azulene and its derivatives, such as electrophilic aromatic substitution, computational studies have been used to investigate the intermediates and transition states along different reaction pathways. researchgate.net For instance, in the electrophilic attack on azulene, calculations can determine the relative energies of the transition states leading to substitution at different positions on the rings.

Regioselectivity refers to the preference for a reaction to occur at one position over another. saskoer.ca Computational models are widely used to predict the regioselectivity of electrophilic and nucleophilic reactions on aromatic systems. nih.govcore.ac.ukwuxiapptec.com

For azulene, electrophilic attack preferentially occurs at the 1- and 3-positions of the five-membered ring, which are the most electron-rich and nucleophilic sites. researchgate.nethelsinki.fi Conversely, nucleophilic attack tends to occur at the 4-, 6-, and 8-positions of the electron-deficient seven-membered ring. helsinki.fi